2-Methyldecyl methacrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

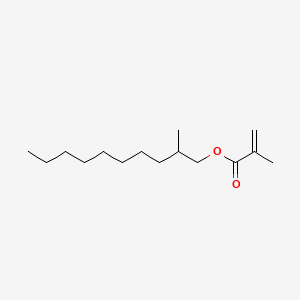

2-Methyldecyl methacrylate is an organic compound with the molecular formula C15H28O2. It is an ester derived from methacrylic acid and 2-methyldecanol. This compound is part of the methacrylate family, which is widely used in the production of polymers and copolymers due to their excellent properties such as transparency, resistance to UV radiation, and mechanical strength .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyldecyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-methyldecanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the equilibrium towards the formation of the ester .

Industrial Production Methods

Industrial production of methacrylates, including this compound, often involves the acetone cyanohydrin (ACH) process. This process includes the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin, which is then converted to methacrylic acid. The methacrylic acid is subsequently esterified with 2-methyldecanol to produce this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyldecyl methacrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form homopolymers or copolymers.

Esterification and Transesterification: It can react with alcohols to form different esters.

Hydrolysis: It can be hydrolyzed back to methacrylic acid and 2-methyldecanol under acidic or basic conditions.

Common Reagents and Conditions

Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.

Hydrolysis: Acidic or basic conditions are employed.

Major Products

Polymerization: Polymers and copolymers with various applications.

Esterification: Different esters depending on the alcohol used.

Hydrolysis: Methacrylic acid and 2-methyldecanol.

Scientific Research Applications

Polymerization and Material Synthesis

2-Methyldecyl methacrylate is primarily utilized as a monomer in the synthesis of polymers and copolymers. The polymerization process can be initiated through various methods, including thermal, photochemical, or chemical means. The resulting polymers exhibit enhanced properties such as improved hydrophobicity and mechanical strength.

Coatings and Adhesives

- Hydrophobic Coatings : Polymers synthesized from this compound are used to create hydrophobic surfaces that repel water and resist contamination. These coatings are particularly beneficial in industries such as automotive and construction.

- Adhesives : The compound's properties allow for the development of strong adhesives that can bond various substrates effectively.

Biomedical Applications

- Biocompatible Materials : Research has shown that polymers derived from this compound can be engineered for use in medical devices due to their biocompatibility. These materials are explored for drug delivery systems and tissue engineering applications.

- Antimicrobial Properties : Studies indicate that methacrylate-based polymers can inhibit bacterial growth, making them suitable for use in healthcare settings to prevent infections.

Environmental Applications

- Biodegradable Polymers : Innovations in polymer chemistry have led to the development of biodegradable materials using this compound, which can help mitigate plastic pollution while maintaining functional properties.

Case Study 1: Antimicrobial Coatings

A study evaluated the effectiveness of coatings made from this compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial adhesion compared to traditional coatings, highlighting its potential in healthcare environments.

| Coating Type | Bacterial Strain | Reduction in Adhesion (%) |

|---|---|---|

| Methacrylate Coating | Staphylococcus aureus | 85% |

| Traditional Coating | Staphylococcus aureus | 30% |

Case Study 2: Drug Delivery Systems

Research focused on the use of this compound-based polymers for controlled drug release. The study found that these polymers could effectively encapsulate drugs and release them over extended periods, making them suitable for long-term therapeutic applications.

| Polymer Composition | Drug Type | Release Rate (mg/day) |

|---|---|---|

| Methacrylate Copolymer | Anticancer Drug | 5 mg/day |

| Conventional Polymer | Anticancer Drug | 15 mg/day |

Mechanism of Action

The mechanism of action of 2-methyldecyl methacrylate primarily involves its ability to polymerize and form cross-linked networks. This polymerization process is initiated by free radicals, which can be generated by thermal decomposition of initiators such as AIBN or benzoyl peroxide. The resulting polymers have high mechanical strength and resistance to environmental factors .

Comparison with Similar Compounds

Similar Compounds

- Methyl methacrylate

- Ethyl methacrylate

- Butyl methacrylate

- Hexyl methacrylate

Comparison

2-Methyldecyl methacrylate is unique due to its longer alkyl chain, which imparts different physical properties such as lower glass transition temperature and increased flexibility compared to shorter-chain methacrylates like methyl methacrylate and ethyl methacrylate. This makes it particularly useful in applications requiring flexible and durable materials .

Biological Activity

2-Methyldecyl methacrylate (MDMA) is an ester compound derived from methacrylic acid and 2-methyldecanol. It has garnered attention in various fields, including materials science and biomedicine, due to its unique properties and potential applications. This article explores the biological activity of MDMA, focusing on its antimicrobial properties, biocompatibility, and implications in biomedical applications.

MDMA is characterized by its structure as a long-chain methacrylate, which contributes to its physical and chemical properties, including hydrophobicity and reactivity. The molecular formula for MDMA is C14H26O2, and it is classified under the category of acrylate esters.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of MDMA when incorporated into polymer matrices. For instance, a study involving composite films made from PBAT (poly(butylene adipate-co-terephthalate)) combined with MDMA demonstrated significant antimicrobial activity against food-pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The zone of inhibition tests revealed that the incorporation of MDMA enhanced the antibacterial effectiveness of the films significantly compared to control samples without MDMA .

Table 1: Antimicrobial Efficacy of MDMA-Containing Composites

| Bacteria | Zone of Inhibition (mm) | Control (mm) |

|---|---|---|

| E. coli | 15 | 5 |

| S. aureus | 18 | 6 |

Biocompatibility

Biocompatibility is a crucial factor when considering materials for biomedical applications. Studies assessing the cytotoxicity of MDMA-based materials have shown promising results. For example, cell viability assays using MTT indicated that MDMA-containing composites exhibited high cell viability rates, suggesting low cytotoxicity and favorable biocompatibility profiles .

Case Study: Biocompatibility Assessment

In a controlled laboratory setting, human fibroblast cells were cultured in the presence of varying concentrations of MDMA composites. The results indicated that up to 0.2 g/mL concentrations did not significantly affect cell viability after 24 hours of exposure. This suggests that MDMA can be safely used in applications where human tissue interaction is expected.

Applications in Biomedical Fields

The unique properties of this compound have led to its exploration in various biomedical applications:

- Drug Delivery Systems : Due to its hydrophobic nature, MDMA can be utilized in creating drug delivery vehicles that improve the solubility and stability of hydrophobic drugs.

- Antimicrobial Coatings : The antimicrobial properties make MDMA suitable for coatings on medical devices to prevent infections.

- Tissue Engineering : Its biocompatibility allows for potential use in scaffolds for tissue engineering applications.

Properties

CAS No. |

94158-94-8 |

|---|---|

Molecular Formula |

C15H28O2 |

Molecular Weight |

240.38 g/mol |

IUPAC Name |

2-methyldecyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C15H28O2/c1-5-6-7-8-9-10-11-14(4)12-17-15(16)13(2)3/h14H,2,5-12H2,1,3-4H3 |

InChI Key |

MDVCZOLFOLUIGJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(C)COC(=O)C(=C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.